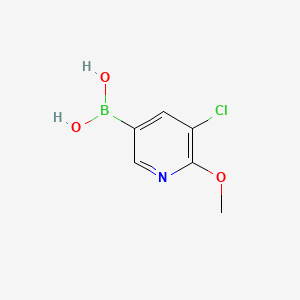

3-Chloro-2-methoxypyridine-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-6-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLPLMDQLOJSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647884 | |

| Record name | (5-Chloro-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942438-89-3 | |

| Record name | (5-Chloro-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-methoxypyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Chloro-2-methoxypyridine-5-boronic acid, a pivotal building block in contemporary medicinal chemistry and materials science. The document elucidates the strategic considerations underpinning the synthesis, with a primary focus on a robust and regioselective lithiation-borylation route. A detailed, step-by-step experimental protocol is provided, accompanied by expert insights into the causality of procedural choices. Furthermore, this guide discusses alternative synthetic strategies and culminates in a complete reference section for further exploration.

Introduction: The Significance of this compound

This compound (CAS 942438-89-3) is a highly functionalized heterocyclic compound of significant interest in the fields of drug discovery and materials science.[1][2] Its utility is primarily derived from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the linkage of the pyridinyl scaffold to a diverse array of aryl and heteroaryl moieties.

The specific arrangement of substituents on the pyridine ring—a chloro group at the 3-position, a methoxy group at the 2-position, and the boronic acid at the 5-position—offers a unique combination of electronic properties and reactive handles. This trifunctional pattern is instrumental in the synthesis of complex molecules with tailored biological activities, finding applications in the development of novel therapeutics in areas such as oncology and inflammation.[2]

Strategic Synthesis Design: Pathways to a Key Intermediate

The synthesis of this compound necessitates a strategic approach to ensure the correct regiochemical placement of the three distinct functional groups. The two principal retrosynthetic strategies considered are:

-

Late-Stage Borylation: This approach involves the synthesis of a pre-functionalized pyridine ring containing the chloro and methoxy groups, followed by the introduction of the boronic acid moiety at the C5 position.

-

Pyridine Ring Construction: This strategy entails the construction of the substituted pyridine ring from acyclic precursors, incorporating the desired functionalities during the cyclization process.

For reasons of efficiency, modularity, and commercial availability of starting materials, the late-stage borylation approach is overwhelmingly favored. Within this strategy, two primary methods for the carbon-boron bond formation are prominent:

-

Lithiation-Borylation via Halogen-Metal Exchange: This is a classic and highly effective method for the synthesis of aryl and heteroaryl boronic acids.[3] It relies on the greater reactivity of bromine over chlorine in the lithium-halogen exchange reaction, allowing for selective functionalization.

-

Palladium-Catalyzed Miyaura Borylation: This method offers an alternative, milder approach to C-B bond formation, though it may require more complex catalytic systems and optimization.

This guide will focus on the Lithiation-Borylation pathway, which is a robust and well-established method for this class of compounds.

Primary Synthesis Pathway: Lithiation-Borylation of 3-Bromo-5-chloro-2-methoxypyridine

The most direct and reliable route to this compound commences with the commercially available precursor, 3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1).[4][5] The synthesis proceeds in two key steps: a regioselective lithium-halogen exchange, followed by quenching with a borate ester and subsequent hydrolysis.

Caption: Primary synthesis pathway for this compound.

Mechanistic Rationale: The Principle of Regioselective Halogen-Metal Exchange

The success of this synthetic route hinges on the differential reactivity of the C-Br and C-Cl bonds in the lithium-halogen exchange reaction. The order of reactivity for halogens in this exchange is I > Br > Cl.[3] This pronounced difference allows for the selective exchange of the bromine atom at the C5 position with lithium when treated with an organolithium reagent like n-butyllithium at low temperatures, leaving the C3 chloro group intact.

The resulting organolithium intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid product. The methoxy group at the C2 position can also play a role in directing the lithiation through a "directed ortho-metalation" (DoM) effect, although the halogen-metal exchange is the dominant pathway in this substrate.[6]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Bromo-5-chloro-2-methoxypyridine | 102830-75-1 | C₆H₅BrClNO | 222.47 |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | C₄H₉Li | 64.06 |

| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |

| Hydrochloric acid (2 M aqueous) | 7647-01-0 | HCl | 36.46 |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.

-

Initial Solution: The flask is charged with 3-Bromo-5-chloro-2-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

-

Quenching and Workup: The reaction is cautiously quenched by the slow addition of 2 M aqueous hydrochloric acid at 0 °C. The mixture is stirred for 30 minutes.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel column chromatography to afford this compound as a solid.

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Pathway: Miyaura Borylation

An alternative approach to the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction would also utilize 3-Bromo-5-chloro-2-methoxypyridine as the starting material, reacting it with a boron source such as bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable ligand.

While this method avoids the use of cryogenic temperatures and highly reactive organolithium reagents, it often requires careful screening of catalysts, ligands, bases, and solvents to achieve high yields and selectivity. The C-Br bond would be expected to react preferentially over the C-Cl bond in the oxidative addition step to the palladium catalyst.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step lithiation-borylation sequence starting from 3-Bromo-5-chloro-2-methoxypyridine. This method takes advantage of the well-established principles of regioselective lithium-halogen exchange to furnish the desired product in good yield. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize this valuable and versatile chemical building block.

References

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]

-

Baran Group, The Scripps Research Institute. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

PubMed. (2014). Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-3-methoxypyridine. Retrieved from [Link]

-

ResearchGate. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-methoxypyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Pivotal Role of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of functionalized heterocyclic scaffolds is paramount. 3-Chloro-2-methoxypyridine-5-boronic acid has emerged as a key building block, offering a unique constellation of reactive sites that enable the facile construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the precise introduction of a substituted pyridine moiety, a common and often critical component in biologically active compounds and functional materials.[1] A thorough understanding of its physical properties is not merely academic; it is the bedrock upon which robust, reproducible, and scalable synthetic methodologies are built. This guide provides a detailed exploration of these properties, offering both validated data and the scientific context necessary for its effective application.

Core Physicochemical Characteristics

The fundamental physical constants and structural attributes of a molecule dictate its behavior in both storage and reaction environments.

Molecular Identity:

Structural Representation:

Caption: 2D Structure of this compound.

Table 1: Summary of Key Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | Typically in the range of 140-160 °C (decomposition may occur) | [4] (analog) |

| Boiling Point | 399.6 °C at 760 mmHg (Predicted) | [5] (isomer) |

| Density | 1.54 g/cm³ (Predicted) | [5] (isomer) |

| Storage Temperature | 2-8 °C, under inert atmosphere | [2] |

Solubility Profile: The Key to Reaction Homogeneity

The solubility of a reagent is a critical determinant of reaction kinetics and efficiency. Boronic acids, in general, exhibit varied solubility depending on the substituents and the solvent's polarity.

This compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dioxane, which are common media for Suzuki-Miyaura cross-coupling reactions. It also shows good solubility in alcohols like methanol and ethanol. Its solubility in water is expected to be low, a common characteristic of many arylboronic acids. It is largely insoluble in non-polar hydrocarbon solvents like hexanes and toluene.

Table 2: Qualitative Solubility in Common Laboratory Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity facilitates dissolution. |

| Dioxane | Moderately Polar Aprotic | Soluble | Common solvent for cross-coupling. |

| Methanol | Polar Protic | Soluble | Hydrogen bonding capability. |

| Acetone | Polar Aprotic | Moderately Soluble | Intermediate polarity. |

| Chloroform | Weakly Polar | Sparingly Soluble | Lower polarity. |

| Toluene | Non-polar | Insoluble | "Like dissolves like" principle. |

| Water | Polar Protic | Sparingly Soluble | Hydrophobic pyridine backbone limits solubility. |

Experimental Protocol: Gravimetric Solubility Determination

This protocol provides a robust method for quantifying the solubility of the boronic acid in a specific solvent at a given temperature.

Caption: Workflow for the gravimetric determination of solubility.

Stability and Handling: Preserving Reagent Integrity

Boronic acids are susceptible to certain degradation pathways, primarily dehydration to form boroxines (cyclic anhydrides) and protodeboronation under certain conditions.

Thermal Stability: While a precise decomposition temperature is not widely reported, melting point determination of analogous compounds often shows decomposition at or near the melting point. It is advisable to avoid prolonged heating.

Storage Recommendations: To ensure the long-term stability and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8 °C.[2] This minimizes exposure to moisture, which can promote boroxine formation, and oxygen.

Incompatibilities: Avoid strong oxidizing agents and strong acids.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data is essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyridine ring, the methoxy group protons, and the hydroxyl protons of the boronic acid. The aromatic protons will appear as doublets, with their chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. The methoxy protons will be a singlet, and the boronic acid protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will display six signals corresponding to the five carbons of the pyridine ring and the methoxy carbon. The chemical shifts will be characteristic of the substituted pyridine ring.

-

¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. A single, relatively broad peak is expected in the region of δ 28-34 ppm, which is typical for a trigonal boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| 3100-3000 | C-H stretch | Aromatic (pyridine ring) |

| 2950-2850 | C-H stretch | Aliphatic (-OCH₃) |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1350-1310 | B-O stretch | Boronic acid |

| 1250-1200 | C-O stretch | Aryl ether (-OCH₃) |

| 800-700 | C-Cl stretch | Chloro-substituent |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the expected molecular ion peaks would be [M+H]⁺ at m/z 188.0 and [M-H]⁻ at m/z 186.0. A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be observed for the molecular ion and chlorine-containing fragments, providing unambiguous confirmation of the elemental composition.

Conclusion: A Well-Characterized and Reliable Synthetic Tool

The physical properties of this compound define it as a stable, solid reagent that is amenable to standard laboratory handling and storage procedures. Its solubility profile is well-suited for its primary application in organic synthesis, particularly in polar aprotic solvents. The spectroscopic data provide a clear and consistent means of identity and purity verification. For the research scientist and drug development professional, a firm grasp of these fundamental physical characteristics is the first step toward leveraging the full synthetic potential of this versatile building block, ensuring reproducibility and success in the synthesis of novel and important molecules.

References

-

PubChem. (n.d.). 3-Pyridinylboronic acid. Retrieved January 7, 2026, from [Link]

- Li, A. Y., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 65(22), 7377-7387.

Sources

The Strategic Utility of 3-Chloro-2-methoxypyridine-5-boronic acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 942438-89-3[1]

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with high potency and selectivity against biological targets is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of approved pharmaceuticals. Among the myriad of synthetic building blocks, 3-Chloro-2-methoxypyridine-5-boronic acid has emerged as a crucial intermediate, especially in the development of targeted cancer therapies. Its unique electronic and structural features make it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of contemporary drug discovery for the formation of carbon-carbon bonds.[2]

This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its strategic application in the synthesis of complex, biologically active molecules. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, aiming to equip researchers with the knowledge to effectively utilize this versatile reagent in their drug development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 942438-89-3 | [1] |

| Molecular Formula | C₆H₇BClNO₃ | [1] |

| Molecular Weight | 187.39 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Storage | Store at -20°C, sealed and dry | [4] |

Spectroscopic data is critical for the unambiguous identification and quality control of this compound. While experimental spectra should be acquired for each batch, typical ¹H and ¹³C NMR spectral data provide a reference for structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxypyridine group.[5][6] For the corresponding pinacol ester (CAS 1083168-91-5), characteristic signals for the pinacol group will also be present.[7][8]

Synthesis of this compound: A Proposed Pathway

While numerous patents and publications describe the synthesis of analogous pyridine boronic acids, a detailed, publicly available protocol for this compound is not readily found. However, based on established methodologies for the synthesis of substituted pyridine boronic acids, a robust and logical synthetic route can be proposed. The most common and effective method involves a halogen-metal exchange followed by borylation.

The proposed multi-step synthesis commences with a commercially available substituted pyridine. A plausible starting material would be 3-chloro-5-bromo-2-methoxypyridine.

Figure 1: Proposed synthesis pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the synthesis of similar aryl and heteroaryl boronic acids.[9][10]

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-chloro-5-bromo-2-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The choice of n-BuLi is critical for efficient halogen-metal exchange at the more reactive bromine position. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the resulting organolithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. The use of a trialkyl borate is a standard and effective method for introducing the boronic ester functionality.

-

Quenching and Hydrolysis: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl). This step hydrolyzes the boronic ester to the desired boronic acid.

-

Workup and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by column chromatography on silica gel to afford pure this compound.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a C-C bond between the pyridine ring and various aryl or heteroaryl halides, providing a modular and efficient approach to constructing complex molecular scaffolds.

The electron-donating methoxy group and the electron-withdrawing chloro group on the pyridine ring influence its reactivity. The chloro group at the 3-position is sterically hindered, and the overall electronic nature of the pyridine ring requires careful optimization of the reaction conditions for successful coupling.

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following protocol is adapted from established methods for the coupling of structurally similar chloropyridines and serves as a robust starting point for optimization.[10][11]

| Component | Role | Rationale |

| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species. |

| Ligand | XPhos or SPhos | Bulky, electron-rich phosphine ligands that promote oxidative addition of the aryl chloride and stabilize the palladium catalyst. |

| Base | Cs₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. |

| Solvent | Toluene or Dioxane/Water | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. |

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq) in an oven-dried reaction vial.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the vial.

-

Reaction: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Case Study: Synthesis of FLT3 Kinase Inhibitors

A prominent application of this compound is in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML).[12] Mutations in the FLT3 gene are found in approximately 30% of AML patients and are associated with a poor prognosis.[11] Quizartinib is a potent and selective FLT3 inhibitor, and its synthesis utilizes a key Suzuki-Miyaura coupling step involving a derivative of this compound.

The FLT3 signaling pathway plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Constitutive activation of FLT3 due to mutations leads to uncontrolled cell growth and the development of leukemia.

Figure 3: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.[1][11]

Conclusion: An Indispensable Tool for Modern Synthesis

This compound stands out as a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic importance is underscored by its role in the synthesis of targeted therapeutics, particularly in the realm of oncology. A comprehensive understanding of its synthesis, properties, and reactivity in key transformations like the Suzuki-Miyaura cross-coupling is essential for its effective application. This guide has provided a framework for researchers to approach the use of this reagent with a foundation of scientific integrity and practical insight, empowering the continued development of novel and life-saving medicines.

References

- Zhao, K. T., Zhang, L. X., & Tang, C. L. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(1), 48-52.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Schematic representation of the FLT3-ITD signaling pathways and downstream effects. Retrieved January 7, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates.

-

European Patent Office. (n.d.). EP2231678A1 - Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. Retrieved January 7, 2026, from [Link]

- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

-

ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN116283748A - Synthesis method of 2, 5-dichloro-3-methoxypyridine.

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

Sources

- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound(942438-89-3) 13C NMR [m.chemicalbook.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. This compound PINACOL ESTER(1083168-91-5) 1H NMR spectrum [chemicalbook.com]

- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Chloro-2-methoxypyridine-5-boronic Acid: Properties and Applications in Cross-Coupling Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-2-methoxypyridine-5-boronic acid, a critical building block in modern synthetic chemistry. We will explore its fundamental physicochemical properties, its primary application as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and its significance in the fields of medicinal chemistry and drug discovery. This document synthesizes field-proven insights and established protocols to serve as a comprehensive resource for professionals engaged in the synthesis of complex molecules. We will detail not only the procedural steps for its use but also the underlying chemical principles that govern its reactivity, ensuring a robust and reproducible application in the laboratory.

Core Compound Identification and Physicochemical Properties

This compound is a substituted heteroaromatic boronic acid. The strategic placement of the chloro, methoxy, and boronic acid groups on the pyridine ring creates a versatile reagent with a unique electronic and steric profile, making it highly valuable for constructing complex molecular architectures. The pyridine core itself is a prevalent motif in numerous FDA-approved drugs, and this particular derivative allows for the precise installation of this scaffold.[1]

The essential quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BClNO₃ | [2] |

| Molecular Weight | 187.39 g/mol | [2][3] |

| CAS Number | 942438-89-3 | [2][4] |

| Boiling Point | 337.4 °C at 760 mmHg | [3] |

| MDL Number | MFCD04972386 | [3] |

| Storage Conditions | Store at -20°C, keep sealed and dry | [3] |

The Role in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers with high efficiency and functional group tolerance.[5]

Mechanistic Considerations and Causality

The success of a Suzuki-Miyaura coupling involving a heteroaryl boronic acid is dependent on a carefully optimized interplay of catalyst, ligand, base, and solvent. The challenges often associated with pyridyl boronic acids, such as slow transmetalation rates and a propensity for protodeboronation, necessitate a rational approach to reaction design.[6]

-

Palladium Catalyst: A palladium(0) species is the active catalyst. It undergoes oxidative addition with an aryl or heteroaryl halide (the electrophilic partner) to form a Pd(II) complex.

-

Ligand: Phosphine-based ligands are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity. For challenging substrates like pyridyl boronates, specialized ligands may be required to facilitate the reaction.[7]

-

Base: A base is essential for the activation of the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is then competent to undergo transmetalation with the Pd(II)-halide complex. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction yield and rate.

-

Solvent System: The solvent must solubilize all reaction components and be stable at the required reaction temperature. Degassed solvents, often mixtures like 1,4-dioxane and water, are commonly used to prevent the oxidation of the catalyst and ligands.[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling experiment, from initial setup through to final product analysis.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize a 5-aryl-3-chloro-2-methoxypyridine derivative.

Materials and Reagents

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

-

-

Solvent Addition: Evacuate and backfill the flask with nitrogen or argon gas three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

-

Scientist's Note: Degassing the solvents, particularly the water, removes dissolved oxygen which can interfere with the catalytic cycle.

-

-

Reaction: Immerse the flask in a preheated oil bath and heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Scientist's Note: The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Self-Validation

-

Confirmation of Identity: The structure of the purified product should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure it matches the expected 5-aryl-3-chloro-2-methoxypyridine structure.

-

Purity Assessment: The purity of the final compound should be assessed by quantitative NMR (qNMR) or high-performance liquid chromatography (HPLC).

Applications in Drug Discovery and Agrochemicals

The structural motif provided by this compound is of significant interest to the pharmaceutical and agrochemical industries.

-

Medicinal Chemistry: This reagent is a key intermediate for synthesizing compounds targeting a range of diseases.[8][9] It is particularly valuable in the development of kinase inhibitors, which are a major class of drugs used in oncology and for treating inflammatory disorders.[3] The substituted pyridine core can engage in critical hydrogen bonding interactions within enzyme active sites, while the aryl group introduced via the Suzuki coupling can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

-

Agrochemicals: In agrochemical research, this building block is used to create novel active ingredients with enhanced efficacy and selectivity for use as herbicides or pesticides.[3][9]

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in modern organic synthesis. Its utility is primarily demonstrated through its robust performance in Suzuki-Miyaura cross-coupling reactions, providing a reliable pathway to complex biaryl and heteroaryl structures. For researchers in drug discovery and materials science, a thorough understanding of its properties and the nuances of its reactivity is essential for leveraging its full synthetic potential.

References

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- ChemicalBook. (n.d.). This compound | 942438-89-3.

- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.

- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.

- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.

- MySkinRecipes. (n.d.). This compound.

- J&K Scientific. (n.d.). (5-Chloro-2-methoxypyridin-3-yl)boronic acid.

- Chem-Impex. (n.d.). (5-Chloro-2-methoxypyridin-3-yl)boronic acid.

- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 942438-89-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemimpex.com [chemimpex.com]

solubility of 3-Chloro-2-methoxypyridine-5-boronic acid

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-methoxypyridine-5-boronic Acid

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences the entire drug discovery and development pipeline. This compound is a key heterocyclic building block, frequently utilized in cross-coupling reactions for the synthesis of complex molecules in medicinal chemistry. However, a comprehensive understanding of its solubility behavior is often underdeveloped. This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the theoretical and practical aspects governing the solubility of this compound. We will dissect the key chemical equilibria that dictate its behavior in solution, present a framework for its qualitative and quantitative characterization, and provide detailed, self-validating protocols for both high-throughput kinetic and definitive thermodynamic solubility determination. This guide is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to accurately measure, interpret, and modulate the and related compounds.

Introduction: The Critical Role of a Key Building Block

This compound is a substituted pyridine derivative that has become an invaluable tool in modern synthetic and medicinal chemistry. Its utility primarily stems from the boronic acid moiety, which enables its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of carbon-carbon bond formation. However, beyond its synthetic utility, its physical properties, particularly aqueous and organic solubility, are paramount for its effective use.

Poor solubility can impede reaction kinetics, complicate purification processes, and, most critically, create significant hurdles for the resulting drug candidates, potentially leading to poor absorption and low bioavailability.[1] While specific experimental solubility data for this compound is not extensively published, this guide establishes a robust framework for its determination by examining the well-established principles of boronic acid chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 942438-89-3 | [2] |

| Molecular Formula | C₆H₇BClNO₃ | [2] |

| Molecular Weight | 187.39 g/mol | [2] |

| Physical Form | Solid |

The Physicochemical Landscape of Boronic Acid Solubility

Understanding the solubility of any boronic acid requires appreciating that it is not a static property but a dynamic state governed by multiple, often competing, chemical equilibria. The causality behind solubility challenges often lies in these fundamental processes.

The Boronic Acid ⇌ Boronate Equilibrium: The Influence of pH

A boronic acid (R-B(OH)₂) is a weak Lewis acid. The boron atom is electron-deficient and can accept a lone pair from a Lewis base, such as a hydroxide ion. This converts the boron center from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species (R-B(OH)₃⁻).[3] This equilibrium is highly pH-dependent.[4]

-

At low pH: The equilibrium favors the neutral, less polar boronic acid form, which generally exhibits lower aqueous solubility.

-

At high pH (above the pKa): The equilibrium shifts towards the formation of the anionic boronate salt, which is significantly more polar and thus more soluble in aqueous media.[3][4]

This relationship is a critical consideration in designing aqueous formulations, buffer systems for biological assays, and pH-driven crystallization or extraction procedures.

The Boronic Acid ⇌ Boroxine Equilibrium: A Source of Inconsistency

A defining characteristic of boronic acids is their propensity to undergo reversible self-condensation (dehydration) to form a six-membered cyclic anhydride known as a boroxine.[5][6] This process involves three molecules of the boronic acid yielding one molecule of the corresponding boroxine and three molecules of water.[7][8]

This equilibrium is a frequent cause of analytical and preparative challenges. Commercial boronic acids often exist as a mixture of the acid and the boroxine, and the ratio can change depending on storage conditions and humidity.[9] Since the boroxine has different physical properties and solubility compared to the monomeric acid, failure to account for this equilibrium can lead to poor reproducibility in solubility measurements and reaction outcomes.[9][10] The reaction is entropically driven and can be reversed by the addition of water.[8][10]

Protocol 2: Definitive Thermodynamic Solubility by Shake-Flask HPLC

This method determines the true equilibrium solubility and is considered the gold standard. [1][11] Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. Ensure the amount is sufficient to maintain a saturated solution with visible solid remaining after incubation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid, or organic solvent).

-

Equilibration: Seal the vial tightly and place it on a vial roller or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to ensure equilibrium is reached. [1][11]4. Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PTFE) to remove all undissolved particles.

-

Self-Validation Step: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane, minimizing compound loss due to adsorption. [12]5. Quantification:

-

Prepare a calibration curve using stock solutions of the test compound of known concentrations.

-

Analyze the filtered supernatant by a validated HPLC-UV method. The HPLC method also serves as a quality control check for compound stability, as any degradation peaks would be visible. [12]6. Data Analysis: Calculate the concentration of the dissolved compound in the supernatant using the calibration curve. The result is reported as the thermodynamic solubility in units such as µg/mL or µM.

-

Conclusion

While readily available public data on the is scarce, a robust characterization is achievable through the application of fundamental principles and validated experimental techniques. Its solubility is not a single value but is dynamically influenced by pH, its tendency to form boroxines, and the solvent system employed. For early-stage discovery, high-throughput kinetic assays provide essential, rapid feedback. For later-stage development, the definitive values obtained from thermodynamic shake-flask methods are indispensable for successful formulation and clinical translation. By employing the protocols and understanding the theoretical framework detailed in this guide, researchers can confidently and accurately characterize the solubility of this important building block, mitigating risks and enabling more efficient drug development programs.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

-

Stoll, S., & Al-Ghananeem, A. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

Sysoiev, D. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

-

Stoll, S. L. (2007). Physical and chemical properties of boronic acids: Formulation implications. ProQuest Dissertations Publishing. Available at: [Link]

-

Wiaderny, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

-

ResearchGate. (2020). Solubility of investigated compounds in water. [Image]. Available at: [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. United States. Available at: [Link]

-

ResearchGate. (2018). Boroxine formation reaction mechanism as calculated by DFT. [Image]. Available at: [Link]

-

Wiaderny, M., et al. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 143-150. Available at: [Link]

-

Slideshare. (2016). solubility experimental methods.pptx. Available at: [Link]

-

Papageorgiou, N., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Molecules, 26(23), 7291. Available at: [Link]

-

Tokunaga, Y. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Chemical Record, 19(11), 2263-2274. Available at: [Link]

-

Baell, J. B. (2016). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 8(10), 1145-1155. Available at: [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

BioDuro. ADME Solubility Assay. Available at: [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Kansy, M., & Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

PCBIS. Thermodynamic solubility. Available at: [Link]

-

Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4581–4589. Available at: [Link]

-

Nishiyabu, R., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications, 49(36), 3716-3728. Available at: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available at: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available at: [Link]

-

Amidon, G., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(3), 28-32. Available at: [Link]

-

Dowlut, M., & Hall, D. G. (2006). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Journal of the American Chemical Society, 128(13), 4226-4227. Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4921-4932. Available at: [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2-methoxypyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxypyridine-5-boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its trifunctionalized pyridine core offers multiple points for diversification, making it a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors and novel organic materials.[1] Accurate structural elucidation of this compound is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a primary and indispensable tool for its characterization.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It offers a detailed prediction of the spectrum based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, a standardized experimental protocol for acquiring a high-quality spectrum is presented, along with insights into data interpretation for unambiguous structural verification.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methoxy group protons and the two aromatic protons on the pyridine ring. The chemical shifts, multiplicities, and coupling constants of these signals are dictated by the electronic effects of the chloro, methoxy, and boronic acid substituents.

Chemical Shift Analysis

The chemical shifts of the pyridine protons are influenced by the electron-donating and electron-withdrawing nature of the substituents. The methoxy group at the C2 position is an electron-donating group, which tends to shield the ring protons, shifting their signals upfield. Conversely, the chloro group at the C3 position and the boronic acid group at the C5 position are electron-withdrawing, leading to a deshielding effect and downfield shifts of the adjacent protons.

To predict the chemical shifts of the two remaining protons, H-4 and H-6, we can analyze the spectra of simpler, related pyridine derivatives:

-

Pyridine: The parent heterocycle, pyridine, exhibits signals for its α, β, and γ protons at approximately 8.6, 7.2, and 7.6 ppm, respectively.

-

2-Methoxypyridine: In 2-methoxypyridine, the methoxy group at C2 significantly shields the adjacent protons. The signal for H-6 appears around 8.15 ppm, while the other protons are shifted further upfield.[2]

-

3-Chloropyridine: The chloro substituent at C3 deshields the adjacent protons. For instance, the H-2 proton in 3-chloropyridine appears at approximately 8.4 ppm.

-

2-Methoxy-5-bromopyridine: This compound is a close structural analog. Its ¹H NMR spectrum would provide a good estimate for the chemical shifts in our target molecule, as the electronic effects of bromo and boronic acid groups at the 5-position are comparable in terms of their influence on the ring protons.

-

2-Methoxypyridine-5-boronic acid pinacol ester: The pinacol ester of the target molecule is also a very useful reference. The chemical shifts of the pyridine protons in the pinacol ester are expected to be very similar to those in the boronic acid itself.[3][4][5]

Based on these considerations, the predicted chemical shifts for the protons of this compound are summarized in the table below. The H-6 proton is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative nitrogen atom. The H-4 proton will also be shifted downfield due to the deshielding effects of the adjacent chloro and boronic acid groups. The methoxy protons will appear as a singlet in the upfield region, and the acidic protons of the boronic acid group will likely appear as a broad singlet, which is typically exchangeable with deuterium oxide (D₂O).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.2 - 8.4 | Doublet (d) | ~2.0 | 1H |

| H-4 | 7.9 - 8.1 | Doublet (d) | ~2.0 | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - | 3H |

| -B(OH)₂ | 5.0 - 7.0 (broad) | Singlet (s) | - | 2H |

Table 1: Predicted ¹H NMR spectral data for this compound.

Coupling Constant Analysis

The two aromatic protons, H-4 and H-6, are situated in a meta-relationship to each other. The through-bond coupling between meta-protons in a pyridine ring typically results in a small coupling constant (⁴J). The expected value for this meta-coupling is in the range of 2-3 Hz.[6]

Through-Bond Coupling Diagram

The following diagram illustrates the spin-spin coupling interaction between the H-4 and H-6 protons.

Figure 2: Coupling relationship in the pyridine ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the -OH signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a ¹H NMR spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Tune and shim the probe to ensure optimal magnetic field homogeneity.

-

Set the sample temperature to 298 K.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

To confirm the presence of the exchangeable boronic acid protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the -B(OH)₂ protons should disappear or significantly decrease in intensity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Experimental Workflow Diagram

Figure 3: Workflow for acquiring the ¹H NMR spectrum.

Data Interpretation and Structural Confirmation

The acquired ¹H NMR spectrum should be carefully compared with the predicted data. The presence of two doublets in the aromatic region with a small meta-coupling constant, a singlet for the methoxy group, and a broad, exchangeable singlet for the boronic acid protons would provide strong evidence for the correct structure.

Potential Complications:

-

Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process can lead to the appearance of additional, broader signals in the ¹H NMR spectrum. The extent of boroxine formation depends on the concentration, solvent, and presence of water.

-

Solvent Effects: The chemical shifts of the protons, particularly the acidic -OH protons of the boronic acid, can be significantly influenced by the choice of solvent due to differences in hydrogen bonding and other solvent-solute interactions.

Conclusion

The ¹H NMR spectrum is a powerful tool for the structural verification of this compound. A thorough understanding of the expected chemical shifts and coupling patterns, as outlined in this guide, allows for a confident and accurate interpretation of the experimental data. By following the recommended experimental protocol, researchers can obtain high-quality spectra that are essential for ensuring the purity and identity of this important synthetic intermediate.

References

-

Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

Sources

- 1. 3-Bromo-5-chloropyridine | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-甲氧基吡啶-5-硼酸频哪酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methoxyl-5-pyridineboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

A Guide to the Stability and Storage of 3-Chloro-2-methoxypyridine-5-boronic acid: A Technical Whitepaper for Drug Development Professionals

Introduction

3-Chloro-2-methoxypyridine-5-boronic acid is a key building block in modern medicinal chemistry and organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are often scaffolds for potent pharmaceuticals. However, the inherent reactivity of the boronic acid functional group also predisposes it to degradation, making a thorough understanding of its stability and proper handling paramount for reproducible and successful research outcomes. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers best practices for its storage and handling to ensure its integrity and performance.

Chemical Structure and Inherent Stability

The stability of this compound is intrinsically linked to its molecular structure. The boronic acid moiety is susceptible to various degradation pathways, a common trait among arylboronic acids[1]. The presence of a pyridine ring and its substituents—a chloro group and a methoxy group—further modulates its reactivity and stability profile. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen can influence the Lewis acidity of the boron center, while the electron-donating methoxy group can also play a role in the electronic landscape of the molecule. Understanding these structural nuances is the first step in appreciating its handling requirements.

Key Factors Influencing Stability

Several environmental factors can adversely affect the stability of this compound. These factors can act independently or synergistically to degrade the compound over time.

Temperature

Elevated temperatures accelerate the rate of chemical degradation. For boronic acids, this can include dehydration to form boroxines (anhydrides) and potentially other decomposition pathways. Therefore, maintaining a consistently low temperature is the first line of defense against degradation. Many suppliers recommend refrigerated storage for pyridine-boronic acids[2][3][4].

Moisture and Hydrolysis

Arylboronic acids are known to exist in equilibrium with their corresponding anhydrides, particularly boroxines, through the loss of water. While this process is often reversible upon exposure to water, prolonged or uncontrolled exposure to moisture can facilitate other, irreversible degradation pathways such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. The hygroscopic nature of some boronic acids necessitates storage in a dry environment[3][5].

Oxidation

The boronic acid group is susceptible to oxidation, which can lead to the formation of the corresponding phenol (3-chloro-5-hydroxy-2-methoxypyridine). This oxidative degradation can be initiated by atmospheric oxygen and is a significant concern for the long-term storage of many boronic acids[6]. Handling and storing the compound under an inert atmosphere can mitigate this degradation route[3][5][7].

Light

Some organic molecules are sensitive to light, which can provide the energy to initiate degradation reactions. While specific photostability data for this compound is not widely published, it is a good laboratory practice to protect sensitive reagents from light, as recommended for some boronic acids[5][8].

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions based on safety data sheets for analogous compounds and general best practices for boronic acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C)[2][3][4][7][8][9] | To minimize the rate of thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[3][5][7] | To prevent oxidation by atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry environment[2][3][5][7][10] | To prevent hydrolysis and subsequent degradation. |

| Light | Store in an amber vial or in the dark[5][8] | To prevent potential photodegradation. |

Handling Protocols for Maximizing Integrity

Proper handling is as crucial as correct storage for preserving the quality of this compound. The following step-by-step protocol is designed to minimize exposure to detrimental conditions during laboratory use.

Experimental Workflow: Handling Protocol

Caption: Workflow for handling this compound.

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

-

Inert Atmosphere: When ready to dispense, flush the container with a dry, inert gas like argon or nitrogen. This displaces air and moisture.

-

Dispensing: Weigh the desired amount of the boronic acid quickly and efficiently. For highly sensitive applications, consider performing this step in a glove box.

-

Resealing: Before resealing the container, flush the headspace with an inert gas again.

-

Storage: Promptly return the tightly sealed container to the recommended refrigerated or frozen storage conditions.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting synthetic reactions and for analytical monitoring of the compound's purity over time. The two primary pathways are protodeboronation and oxidation.

Caption: Potential degradation pathways of the boronic acid.

-

Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding 3-chloro-2-methoxypyridine. This can be catalyzed by moisture, acids, or bases.

-

Oxidation: This pathway leads to the formation of the corresponding phenol, 3-chloro-5-hydroxy-2-methoxypyridine. This is often mediated by atmospheric oxygen or other oxidizing species[6].

Conclusion

The stability of this compound is a critical parameter that underpins its successful application in research and development. By understanding its inherent chemical properties and implementing stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable synthetic building block. Adherence to the guidelines outlined in this technical guide—namely, storage at low temperatures, under an inert and dry atmosphere, and protected from light—will contribute to more reliable and reproducible scientific outcomes.

References

- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.

- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.

- Thermo Fisher Scientific. (n.d.).

- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.

- Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.

- Poster Board #1276. (n.d.).

- Echemi. (n.d.).

- Apollo Scientific. (n.d.).

- ChemicalBook. (2025).

- Sigma-Aldrich. (2025).

- TCI Chemicals. (n.d.). Safety Data Sheet: 2-Methoxypyridine-5-boronic Acid (contains varying amounts of Anhydride).

- Scribd. (n.d.). Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known.

- Fisher Scientific. (2021). Safety Data Sheet: 3-Chloro-2-methoxypyridine-4-boronic acid.

- Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester.

- FUJIFILM Wako Chemicals. (2023). Safety Data Sheet: (3,4-Difluoro-2-methoxyphenyl)boronic Acid.

- Thermo Fisher Scientific. (2010).

- ChemicalBook. (2025). This compound | 942438-89-3.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 942438-89-3.

- ChemicalBook. (2025). 5-Chloro-2-methoxypyridine-3-boronic acid | 943153-22-8.

- PubMed. (n.d.).

- J&K Scientific. (n.d.). 2-Methoxypyridine-5-boronic acid, 98% | 163105-89-3.

- CymitQuimica. (n.d.). 2-Methoxypyridine-3-boronic Acid (contains varying amounts of Anhydride).

- TCI EUROPE N.V. (n.d.). 2-Methoxypyridine-5-boronic Acid | 163105-89-3.

- TCI AMERICA. (n.d.). 2-Methoxypyridine-3-boronic Acid 163105-90-6.

Sources

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. echemi.com [echemi.com]

The Alchemist's Guide to Modern Pyridine Synthesis: A Technical Deep Dive into Boronic Acid-Mediated Transformations

Abstract

The substituted pyridine framework is a cornerstone of modern medicinal chemistry and materials science, ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for its synthesis is, therefore, a paramount objective for synthetic chemists. Among the myriad of strategies, the use of boronic acids as key building blocks has emerged as a powerful and highly adaptable approach. This technical guide provides an in-depth exploration of the synthesis of substituted pyridines from boronic acids, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical experimental parameters that govern the success of these reactions. Furthermore, this guide will explore alternative and emerging methodologies, offering researchers, scientists, and drug development professionals a comprehensive playbook for the strategic construction of this vital heterocyclic motif.

The Strategic Importance of the Pyridine Ring

Substituted pyridines are not merely chemical curiosities; they are integral components of molecules that impact our daily lives.[1][2] Their prevalence in biologically active molecules makes the development of mild, efficient, and modular synthetic methods highly desirable.[1][3] Traditional methods for pyridine synthesis, often relying on condensation reactions of carbonyl compounds or cycloadditions, can lack the functional group tolerance and broad substrate scope required for modern drug discovery campaigns.[1][4] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, offering a more direct and flexible approach to pyridine functionalization.

The Suzuki-Miyaura Coupling: The Workhorse of Pyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its operational simplicity, high functional group tolerance, and the generally low toxicity of its boron-based reagents.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center. This step is often the rate-limiting step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the desired substituted pyridine (R¹-R²) and regenerating the active Pd(0) catalyst.

Challenges in the Suzuki Coupling of Pyridines

While powerful, the application of Suzuki-Miyaura coupling to pyridine synthesis is not without its challenges:

-

Instability of Pyridylboronic Acids: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation, where the carbon-boron bond is cleaved by a proton source.[2][5] This decomposition reduces the effective concentration of the coupling partner and leads to lower yields.[2]

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced reactivity.[2][8][9] This is particularly problematic for 2-substituted pyridines.

-

Slow Transmetalation: As electron-deficient heteroaryl compounds, pyridylboronic acids can exhibit slow rates of transmetalation.[2][10]

Strategic Solutions and Experimental Considerations

Overcoming these challenges requires careful selection of reagents and reaction conditions.

To circumvent the instability of 2-pyridylboronic acids, more stable derivatives are often employed. These include:

-

Pinacol Esters: Pyridylboronic acid pinacol esters are generally more stable and easier to handle than the corresponding free boronic acids.

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and are compatible with a wide range of reaction conditions, including chromatography. They can be deprotected under mild basic conditions to release the free boronic acid in situ.

-

Trifluoroborates: Potassium pyridyltrifluoroborates are another class of stable and highly reactive coupling partners.

The choice of palladium precursor and, more importantly, the supporting ligand is critical for an efficient coupling reaction.[8] The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[8]

For the Suzuki-Miyaura coupling of pyridines, bulky and electron-rich phosphine ligands are often the ligands of choice.[7][11]

| Ligand | Structure | Key Features and Applications |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for coupling of aryl chlorides and hindered substrates.[11] |